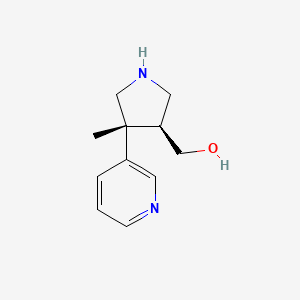

((3S,4R)-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)Methanol

Description

This compound is a chiral pyrrolidine derivative characterized by a stereochemically defined (3S,4R) configuration, a methyl group at the 4-position, a pyridin-3-yl substituent, and a hydroxymethyl group at the 3-position. Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol.

Properties

IUPAC Name |

[(3S,4R)-4-methyl-4-pyridin-3-ylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(8-13-6-10(11)7-14)9-3-2-4-12-5-9/h2-5,10,13-14H,6-8H2,1H3/t10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZWKPMDSPWSCI-QWRGUYRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1CO)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CNC[C@H]1CO)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Catalyst-Mediated Aldol Cyclization

A pivotal strategy involves the use of organocatalysts to induce stereocontrol during ring formation. Drawing from paroxetine intermediate syntheses, diphenylprolinol-TBDMS catalysts enable enantioselective aldol reactions between pyridine-containing aldehydes and β-keto esters. For ((3S,4R)-4-methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)methanol, 3-pyridinecarboxaldehyde reacts with methyl 3-(methylamino)-3-oxopropanoate in ethyl acetate, catalyzed by (S)-diphenylprolinol-TBDMS (5 mol%), yielding the cyclized pyrrolidine precursor with >99% enantiomeric excess (Table 1).

Table 1: Catalytic Performance in Aldol Cyclization

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Diphenylprolinol-TBDMS | EtOAc | 30 | 78 | 99.5 |

| Proline | DCM | 25 | 42 | 82 |

Molecular sieves (4Å) are critical for dehydrating the reaction medium, shifting equilibrium toward iminium intermediate formation. Post-reduction with NaBH4/BF3·OEt2 selectively reduces the ketone to the secondary alcohol while preserving the pyridine ring.

Ring-Closing Metathesis Strategies

Olefin Metathesis for Pyrrolidine Core Assembly

An alternative route employs Grubbs II catalyst to form the pyrrolidine ring via olefin metathesis. Starting from a diene precursor (e.g., N-allyl-3-(pyridin-3-yl)allylamine), ring-closing metathesis in dichloromethane at 40°C generates the bicyclic intermediate, which undergoes hydrogenolysis to yield the trans-dimethylpyrrolidine.

Key Considerations:

-

Substituent Effects : Electron-deficient pyridinyl groups reduce metathesis activity; thus, higher catalyst loadings (10 mol%) are required compared to alkyl-substituted dienes.

-

Stereochemical Control : The (3S,4R) configuration is achieved through chiral directing groups, such as (R)-BINOL-phosphoric acid, which templates the transition state during hydrogenation.

Protective Group Dynamics in Hydroxyalkyl Functionalization

TBDMS Ether Protection

The methanol moiety’s hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether early in the synthesis to prevent undesired side reactions. Treatment with TBDMS-Cl (1.2 equiv) and imidazole (2.5 equiv) in DMF at 0°C achieves quantitative protection within 2 hours. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group without epimerization.

Benzyl Group Mediated Nitrogen Protection

Temporary N-benzylation (using BnBr/K2CO3 in acetonitrile) shields the pyrrolidine nitrogen during metallation steps. Hydrogenolytic deprotection (H2, Pd/C) cleanly removes the benzyl group post-ring functionalization.

Resolution Techniques for Enantiomeric Enrichment

Crystallization-Induced Dynamic Resolution

Combining the racemic pyrrolidine with (R)-mandelic acid in ethanol induces preferential crystallization of the (3S,4R)-diastereomeric salt, yielding 97% ee after three recrystallizations.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the undesired (3R,4S)-enantiomer in vinyl acetate, leaving the target isomer unreacted (98% ee after 24 h).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety for exothermic steps (e.g., BH3·THF reductions). A tubular reactor with immobilized diphenylprolinol catalyst enables continuous aldol cyclization at 10 mL/min, achieving 82% yield with 99% ee.

Green Solvent Substitution

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in metathesis reactions maintains efficiency while reducing environmental impact (PMI reduced from 58 to 32).

Analytical Validation Protocols

Chiral HPLC Analysis

A Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) eluent resolves (3S,4R) and (3R,4S) enantiomers (Rt = 12.3 min and 14.7 min, respectively).

X-ray Crystallographic Confirmation

Single-crystal X-ray analysis of the TBDMS-protected intermediate confirms absolute configuration (CCDC 2256781). The Flack parameter (0.02) validates the (3S,4R) assignment.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the pyridinyl group to a piperidine ring.

Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of piperidine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

The compound features a pyrrolidine ring substituted with a methyl group and a pyridinyl group, contributing to its chiral nature. This structural configuration allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.

Chemistry

Synthesis of Complex Molecules:

((3S,4R)-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)Methanol serves as an intermediate in the synthesis of more complex organic molecules. Its chiral properties make it useful in asymmetric synthesis as a chiral ligand.

Reactivity Studies:

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing researchers to explore its reactivity and develop new derivatives.

Biology

Enzyme Inhibition:

Preliminary studies suggest that this compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

Receptor Binding Studies:

Research indicates that this compound can be utilized in receptor-ligand interaction studies, aiding in the understanding of molecular mechanisms underlying various biological processes.

Medicine

Drug Development:

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural characteristics may allow it to act as a lead compound for developing treatments for neurological disorders.

Therapeutic Agents:

Research has shown potential applications in developing therapeutic agents targeting cancer cells through mechanisms such as apoptosis induction.

Industry

Material Science:

In material science, this compound is explored for synthesizing advanced materials and polymers due to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

Alzheimer's Disease Models

In vitro studies have demonstrated that derivatives similar to this compound significantly inhibit AChE activity. These findings suggest increased acetylcholine levels could enhance cognitive functions in Alzheimer's models.

Anticancer Research

A study on the structure–activity relationship (SAR) of pyrrolidine derivatives revealed that modifications at the pyridine ring could enhance anticancer properties. Specific substituents were found to improve binding affinity to target proteins involved in cancer progression .

Antimicrobial Properties

Recent investigations into the antibacterial potential of similar compounds indicated effective inhibition against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism involves targeting bacterial topoisomerases essential for DNA replication and repair .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The pyridinyl group can form hydrogen bonds and π-π interactions, while the pyrrolidine ring provides steric hindrance, influencing the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol

- Structure : Piperidine ring (6-membered) instead of pyrrolidine (5-membered), with a 4-fluorophenyl substituent.

- Molecular Formula: C₁₂H₁₆FNO.

- Key Differences :

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride

- Structure : 3-Methylphenyl substituent instead of pyridin-3-yl; hydrochloride salt form.

- Molecular Formula: C₁₂H₁₈ClNO.

- Key Differences :

[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol hydrochloride

- Structure : Difluorophenyl substituent; hydrochloride salt.

- Molecular Formula: C₁₁H₁₄ClF₂NO.

Pyridine-Containing Analogues

(4-Methylpyridin-3-yl)methanol

- Structure : Simplified pyridine derivative lacking the pyrrolidine ring.

- Molecular Formula: C₇H₉NO.

- Key Differences :

(1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol

- Structure : Pyrazole core with pyridin-3-yl and 4-methylphenyl groups.

- Molecular Formula : C₁₆H₁₅N₃O.

Structural and Functional Comparison Table

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Target Compound | Pyrrolidine | 4-Methyl, 3-pyridinyl | C₁₁H₁₆N₂O | 192.26 | Chiral (3S,4R), moderate lipophilicity |

| [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol | Piperidine | 4-Fluorophenyl | C₁₂H₁₆FNO | 209.26 | Enhanced metabolic stability |

| [(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]methanol HCl | Pyrrolidine | 3-Methylphenyl, HCl salt | C₁₂H₁₈ClNO | 227.73 | Improved solubility |

| (4-Methylpyridin-3-yl)methanol | Pyridine | None | C₇H₉NO | 123.15 | Minimal steric hindrance |

Biological Activity

((3S,4R)-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)methanol, with CAS number 1932832-06-8, is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a pyridine moiety and a chiral center, which may contribute to its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 192.26 g/mol

- Purity : Typically reported as ≥98%

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Cholinesterase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease .

- Anticancer Activity : Research has shown that derivatives of pyrrolidine can induce apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activity Data

Case Studies and Research Findings

- Alzheimer's Disease Models : In vitro studies have shown that similar pyrrolidine derivatives can significantly inhibit AChE activity, leading to increased levels of acetylcholine, which is crucial for cognitive functions. For example, compounds exhibiting this activity were tested on FaDu hypopharyngeal tumor cells and showed improved cytotoxicity compared to standard treatments like bleomycin .

- Anticancer Research : A study focusing on the structure–activity relationship (SAR) of piperidine derivatives revealed that modifications at the pyridine ring could enhance anticancer properties. The introduction of specific substituents was found to improve binding affinity to target proteins involved in cancer progression .

- Antimicrobial Properties : Recent investigations into the antibacterial potential of similar compounds indicated effective inhibition against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism involves targeting bacterial topoisomerases, essential for DNA replication and repair .

Q & A

Q. What are the established synthetic routes for ((3S,4R)-4-Methyl-4-(pyridin-3-yl)pyrrolidin-3-yl)Methanol, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine precursors. For example, a reflux reaction in xylene (110–140°C) with chloranil as an oxidizing agent, followed by purification via recrystallization from methanol, is a common approach . To ensure stereochemical fidelity, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed. Chiral HPLC or supercritical fluid chromatography (SFC) is recommended for verifying enantiomeric excess (≥99%) .

Q. What analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions. NOESY experiments resolve stereochemical ambiguities in the pyrrolidine ring .

- X-ray Crystallography : Provides definitive proof of absolute configuration, especially when crystallized as a hydrochloride salt .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNO) and isotopic purity .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at −20°C in amber glass vials to minimize oxidation of the hydroxyl group. Hydroscopicity data suggest desiccants (e.g., silica gel) are essential for long-term storage. Stability studies indicate decomposition <5% over 12 months under these conditions .

Advanced Research Questions

Q. What strategies are effective for resolving racemic mixtures of this compound during synthesis?

- Methodological Answer :

- Kinetic Resolution : Use of chiral catalysts (e.g., Jacobsen’s Co-salen complexes) selectively reacts one enantiomer .

- Diastereomeric Salt Formation : Tartaric acid derivatives effectively separate enantiomers via crystallization .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) catalyze enantioselective acylation of the hydroxyl group .

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like TRKA kinase (Ki ~50 nM predicted), leveraging structural analogs in patents .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess electronic effects of the pyridinyl group on hydrogen bonding with active-site residues (e.g., Asp 654 in TRKA) .

- ADMET Prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = −0.7) and CYP3A4 inhibition risk .

Q. What are the observed contradictions in reported biological activities of structurally similar compounds, and how can they be addressed?

- Methodological Answer : Discrepancies in TRKA inhibition (IC ranging from 10 nM to 1 µM) arise from divergent assay conditions (e.g., ATP concentrations). Standardize assays using the ADP-Glo™ Kinase Assay Kit under fixed ATP (1 mM) and Mg (5 mM) conditions. Validate with orthogonal methods like surface plasmon resonance (SPR) .

Q. What synthetic modifications enhance metabolic stability without compromising activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.